Mesulfamide

Description

Historical Perspectives of Sulfonamide Research

The journey of sulfonamide research began in the early 20th century, not in the realm of medicine, but in the chemical industry's exploration of synthetic dyes. antibodysociety.org It was the German pathologist Gerhard Domagk, working at Bayer AG, who in 1932 made the groundbreaking discovery that a red azo dye named Prontosil rubrum could protect mice from lethal streptococcal infections. uni.luncats.iochemsrc.comdrugpatentwatch.com This was a pivotal moment, as Prontosil was the first substance to effectively combat bacterial infections within a living organism. cymitquimica.com Domagk's work, which earned him the 1939 Nobel Prize in Physiology or Medicine, demonstrated that chemical agents could selectively target and inhibit bacteria. uni.luchemicalbook.comwho.int

Further research, particularly by a team at the Pasteur Institute in France, revealed that Prontosil was a prodrug. ncats.io It was metabolized in the body to its active, colorless component, para-aminobenzenesulfonamide, more commonly known as sulfanilamide (B372717). uni.luncats.iochemsrc.comwho.int The discovery that sulfanilamide was the actual antimicrobial agent spurred a flurry of research, leading to the synthesis of thousands of sulfonamide derivatives. cymitquimica.comwho.int These "sulfa drugs" became the first class of systemic antibacterial agents and were instrumental in treating a wide range of bacterial diseases before the widespread availability of penicillin. antibodysociety.orgcymitquimica.comlookchem.com

Evolution of Sulfonamide Derivatives in Chemical Biology

The initial focus of sulfonamide research was squarely on their antibacterial properties, which function by competitively inhibiting the bacterial enzyme dihydropteroate (B1496061) synthase, an essential component in the synthesis of folic acid. google.com However, the versatility of the sulfonamide functional group (–SO₂NH₂) soon led to the discovery of derivatives with a wide array of other biological activities. drugpatentwatch.comlookchem.com This marked a significant evolution in the role of sulfonamides within chemical biology, extending far beyond their original antibacterial applications. nih.gov

Clinical observations and further chemical modifications of the sulfonamide structure led to the development of important non-antibacterial drug classes. medkoo.com These include:

Diuretics: The discovery that some sulfonamides caused metabolic acidosis led to the development of carbonic anhydrase inhibitors like acetazolamide, and subsequently to thiazide and loop diuretics such as hydrochlorothiazide (B1673439) and furosemide, which are mainstays in the treatment of hypertension and edema. ncats.iochemicalbook.com

Antidiabetic Agents: The observation of hypoglycemic side effects in patients treated with certain sulfonamides for typhoid fever led to the development of the sulfonylurea class of drugs, such as tolbutamide (B1681337) and glipizide, used to treat type 2 diabetes. google.comgoogle.com

Anticonvulsants: Some sulfonamide derivatives, like sultiame, were found to possess anticonvulsant properties.

Anti-inflammatory Agents: The development of COX-2 inhibitors, such as celecoxib, which contain a sulfonamide moiety, provided a new class of anti-inflammatory drugs. cymitquimica.com

Anticancer Agents: More recently, sulfonamide derivatives have been investigated as anticancer agents, targeting enzymes like carbonic anhydrases, which are overexpressed in some tumors, and as inhibitors of protein kinases and other targets involved in cancer progression. google.comguidechem.com

Other Therapeutic Areas: The sulfonamide scaffold has been incorporated into drugs for a variety of other conditions, including antiviral agents, and treatments for glaucoma and even Alzheimer's disease. drugpatentwatch.comgoogle.com

This expansion into diverse therapeutic areas highlights the sulfonamide group as a privileged scaffold in medicinal chemistry, capable of interacting with a wide range of biological targets. nih.gov

Mesulfamide as a Specific Sulfonamide Analogue in Research

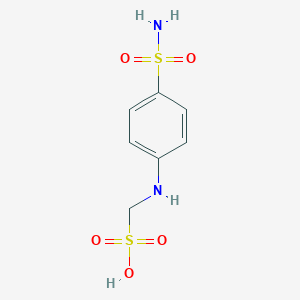

Within the extensive family of sulfonamides lies this compound, a specific analogue with the chemical formula C₇H₁₀N₂O₅S₂. uni.lu It is identified by the CAS Registry Number 122-89-4. chemicalbook.com

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₀N₂O₅S₂ | ncats.io |

| Molecular Weight | 266.29 g/mol | ncats.io |

| CAS Number | 122-89-4 | chemicalbook.com |

| IUPAC Name | (4-sulfamoylanilino)methanesulfonic acid | medkoo.com |

| Appearance | Solid powder | medkoo.com |

| Canonical SMILES | C1=CC(=CC=C1NCS(=O)(=O)O)S(=O)(=O)N | uni.lu |

| InChIKey | AXUWLXLMZKNGIO-UHFFFAOYSA-N | uni.lu |

This compound is described in the literature primarily as a synthetic antibacterial agent. ncats.iomedkoo.com Its structure incorporates the core p-aminobenzenesulfonamide moiety, which is characteristic of the original sulfa drugs, but with a methanesulfonic acid group attached to the aniline (B41778) nitrogen. This structural modification makes it a distinct analogue for research purposes.

While detailed, large-scale research on this compound's specific biological activities is not as extensively published as for more common sulfa drugs, it is recognized as a member of the sulfonamide class by nomenclature bodies such as the World Health Organization (WHO) in its International Nonproprietary Names (INN) documentation. antibodysociety.orgwho.intwho.int Its presence in chemical and pharmaceutical databases indicates its availability for biochemical research and as a potential intermediate in the synthesis of other compounds. cymitquimica.commedkoo.com The study of specific analogues like this compound allows researchers to probe the structure-activity relationships of the sulfonamide class, understanding how modifications to the parent structure influence biological effects.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-sulfamoylanilino)methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O5S2/c8-16(13,14)7-3-1-6(2-4-7)9-5-15(10,11)12/h1-4,9H,5H2,(H2,8,13,14)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXUWLXLMZKNGIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NCS(=O)(=O)O)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90153458 | |

| Record name | Mesulfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90153458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122-89-4 | |

| Record name | 1-[[4-(Aminosulfonyl)phenyl]amino]methanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mesulfamide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mesulfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90153458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[[4-(aminosulfonyl)phenyl]amino]methanesulfonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MESULFAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y19VNL22L0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies and Derivatization Studies of Mesulfamide Analogues

Established Synthetic Pathways for Sulfonamides

The structural core of Mesulfamide is a sulfonamide group, and therefore, its synthesis is rooted in the well-established methods for creating this functional group. These methods have been refined over decades and provide a reliable foundation for producing a wide array of sulfonamide-based molecules.

Conventional Synthetic Approaches

The most traditional and widely practiced method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. googleapis.comresearchgate.net This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl group. The process typically requires a base, such as pyridine, to neutralize the hydrochloric acid (HCl) byproduct. researchgate.netresearchgate.net

The synthesis of the necessary sulfonyl chloride precursors is a critical preceding step. Two primary conventional routes to aryl sulfonyl chlorides are:

Electrophilic Aromatic Substitution (EAS): This involves the direct reaction of an aromatic compound with excess chlorosulfonic acid. cenmed.com While effective, this method can be harsh and is not suitable for electron-deficient aromatic rings. cenmed.com

Oxidative Chlorination: This approach uses thiols or their derivatives, which are oxidized and chlorinated to form the sulfonyl chloride. cenmed.com Reagents like aqueous chlorine or thionyl chloride have been traditionally used, though they are hazardous. researchgate.netcenmed.com

A common multi-step synthesis for a simple sulfonamide like sulfanilamide (B372717), a precursor for this compound, starts from benzene (B151609) and proceeds through nitration, reduction, acetylation, chlorosulfonation with chlorosulfonic acid, amination with ammonia, and finally deacetylation. googleapis.com

Nucleophilic Substitution Reactions in Sulfonamide Synthesis

The core of sulfonamide synthesis is a nucleophilic substitution reaction. The nitrogen atom of an amine acts as a nucleophile, attacking the electrophilic sulfur atom of a sulfonyl halide (most commonly, a sulfonyl chloride). researchgate.netnih.gov The success of this reaction depends on the nucleophilicity of the amine; primary amines are generally more reactive than secondary amines. researchgate.net

The sulfonamide group itself is typically considered a stable endpoint in a synthetic sequence. However, recent studies have shown that the sulfonamide group can be activated to undergo further nucleophilic substitution. For instance, tertiary sulfonamides can be activated by reagents like trichloroisocyanuric acid (TCCA) and triflic acid (TfOH), allowing them to be converted into sulfonate esters by reaction with alcohols. mdpi.com This opens up pathways for further derivatization. The sulfonamide moiety can also act as an activating group in nucleophilic aromatic substitution (SNAr) reactions, for example, activating attached aryl fluorides for substitution by phenoxides. google.com

Specific Reaction Conditions and Reagents

The synthesis of sulfonamides can be achieved using a variety of specific reagents and conditions, which have been developed to improve yields, simplify procedures, and increase functional group tolerance.

One of the most fundamental reactions is the coupling of sulfonyl chlorides with amines. nih.gov To circumvent the often harsh conditions required for sulfonyl chloride synthesis, alternative sulfur-containing reagents have been developed. For example, sulfur dioxide surrogates like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) are stable, solid materials that can be used in palladium-catalyzed reactions with aryl halides and amines to form sulfonamides under milder conditions. guidechem.comgoogle.com

Another strategy involves the direct oxidative coupling of thiols and amines. guidechem.com This avoids the pre-formation of sulfonyl chlorides. An electrochemical method, for instance, can couple various thiols and amines using electricity as the sole driving force, without the need for catalysts or chemical oxidants. guidechem.com Other specific reagents and systems include:

N-silylamines: These react efficiently with sulfonyl chlorides to produce sulfonamides, with the formation of a strong silicon-fluorine or silicon-chlorine bond as a driving force. nih.gov

Sulfonic acids: These can be activated directly using agents like 2,4,6-trichloro- guidechem.comCurrent time information in Bangalore, IN.acgpubs.org-triazine (TCT) under microwave irradiation, avoiding the need to isolate sulfonyl chloride intermediates.

Sodium Sulfinates: These can be coupled with amines in the presence of an oxidant like iodine or under copper catalysis. Current time information in Bangalore, IN.nih.gov

The table below summarizes various reagents used in conventional sulfonamide synthesis.

| Reagent Type | Specific Reagent(s) | Role in Synthesis |

| Sulfonyl Source | Sulfonyl Chloride | Primary electrophile for reaction with amines. researchgate.net |

| Chlorosulfonic Acid | Used for direct chlorosulfonation of arenes. cenmed.com | |

| DABSO (SO₂ surrogate) | Provides SO₂ for Pd-catalyzed sulfonamide synthesis. guidechem.comgoogle.com | |

| Sodium Sulfinates | React with amines in the presence of an oxidant/catalyst. Current time information in Bangalore, IN. | |

| Amine Source | Primary/Secondary Amines | Nucleophile that forms the S-N bond. researchgate.net |

| N-Silylamines | React with sulfonyl halides to form sulfonamides. nih.gov | |

| Catalyst/Promoter | Pyridine | Base to neutralize HCl byproduct. researchgate.net |

| Copper(II) Bromide | Catalyst for coupling sulfinates and amines. nih.gov | |

| Trichloroisocyanuric Acid (TCCA) | Activates tertiary sulfonamides for substitution. mdpi.com | |

| Oxidant | N-Chlorosuccinimide (NCS) | Used in the oxidative chlorination of thiols. cenmed.com |

| Hydrogen Peroxide/Thionyl Chloride | Oxidative chlorination of thiols to sulfonyl chlorides. google.com |

Novel Synthetic Methodologies for this compound Analogues

While specific synthetic routes for this compound ([(4-sulfamoylphenyl)amino]methanesulfonic acid) analogues are not widely published, modern synthetic methods for sulfonamides provide a clear roadmap for their potential creation. These novel approaches offer advantages in terms of efficiency, environmental impact, and the ability to access complex molecular architectures. Analogues of this compound could be designed by modifying its aryl ring or the N-methanesulfonic acid side chain.

Microwave-Assisted Synthesis Approaches

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of sulfonamide synthesis, microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating.

A notable application is the direct synthesis of sulfonamides from sulfonic acids or their sodium salts. sigmaaldrich.com This method uses an activating agent like 2,4,6-trichloro- guidechem.comCurrent time information in Bangalore, IN.acgpubs.org-triazine (TCT) and proceeds in two short microwave-assisted steps, completely avoiding the isolation of moisture-sensitive sulfonyl chlorides. Another efficient microwave-assisted procedure involves the copper-catalyzed coupling of sodium sulfinates and amines. nih.gov This method is rapid and functions without the need for additional ligands or bases. nih.gov For creating this compound analogues, one could envision reacting a modified sulfanilamide with a suitable sulfonic acid derivative or coupling a modified aryl amine with a sulfinate under microwave conditions.

The table below outlines a representative microwave-assisted synthesis.

| Reactants | Catalyst/Reagent | Conditions | Product | Reference |

| Sulfonic Acid, Amine | TCT, Triethylamine, NaOH | Microwave, 50-80°C, 10-20 min | Sulfonamide | |

| Sodium Sulfinate, Amine | CuBr₂ | Microwave, 120°C, 15 min | Sulfonamide | nih.gov |

| p-hydrazinobenzenesulfonamide, Chalcone | None | Microwave, 200°C, 7 min | Pyrazoline Sulfonamide | mdpi.com |

Metal-Free and Transition Metal-Catalyzed Syntheses

Modern synthetic chemistry has seen a surge in the development of both metal-free and transition metal-catalyzed reactions for constructing sulfonamides, offering new avenues for creating this compound analogues with high precision and functional group tolerance.

Metal-Free Syntheses: These methods are attractive due to their reduced cost and environmental impact.

Iodine-Mediated Reactions: Systems like I₂O₅ can mediate the oxidative coupling between aryl thiols and amines to form sulfonamides under mild, metal-free conditions. Current time information in Bangalore, IN. Another approach uses an iodine-tert-butyl hydroperoxide (TBHP) system to promote the sulfonylation of amines with N-hydroxy sulfonamides. epo.org

Electrochemical Synthesis: As mentioned earlier, the direct electrochemical oxidative coupling of thiols and amines offers a green, reagent-free method to form the S-N bond and subsequent oxidation. guidechem.comncats.io

From Nitroarenes: A one-pot, metal-free synthesis can produce sulfonamides from readily available nitroarenes and arylsulfonyl chlorides using diboronic acid in water. nih.gov

Transition Metal-Catalyzed Syntheses: These methods provide powerful and versatile tools for C-S and C-N bond formation, which are essential for synthesizing diverse sulfonamide analogues.

Palladium-Catalysis: Palladium catalysts are used in the Suzuki-Miyaura cross-coupling of arylboronic acids with sulfur dioxide surrogates (like DABSO) and amines, allowing for a convergent synthesis where both the aryl and amine components can be varied. researchgate.netacgpubs.org

Copper-Catalysis: Copper catalysts are widely used for coupling reactions. One method involves the one-step synthesis of sulfonamides from (hetero)arylboronic acids, amines, and DABSO, catalyzed by Cu(II). Current time information in Bangalore, IN. Another involves the N-arylation of sulfonamides with aryl halides (an Ullmann-type reaction). impactfactor.org

Gold and Rhodium Catalysis: Gold catalysts have been used to synthesize N-sulfonyl amino ketones from sulfonamides and alkynes. Current time information in Bangalore, IN. Rhodium catalysts have also been explored in sulfonamide synthesis. acgpubs.org

These advanced methods could be readily adapted for the synthesis of this compound analogues. For instance, a palladium-catalyzed coupling could be used to attach a modified aryl group to the sulfonamide core, or a copper-catalyzed reaction could functionalize the amine of a sulfanilamide precursor.

Design and Synthesis of this compound Derivatives as Research Probes

The development of chemical probes is essential for investigating biological systems, and parent compounds are often chemically modified to create these tools. Such probes can be used to identify biological targets, visualize cellular processes, or modulate the activity of specific enzymes. The general strategy involves attaching a functional moiety, such as a fluorescent tag or a reactive group, to the core structure of the parent molecule.

While the broader class of sulfonamides has been extensively derivatized to create research probes, a detailed review of the scientific literature indicates a lack of specific studies focused on the design and synthesis of this compound derivatives for use as research probes. The following sections discuss the general strategies that could be hypothetically applied to this compound, based on established chemical principles.

Chemical Modification Strategies for Academic Investigation

For academic investigation, a parent compound like this compound could be chemically modified to explore its structure-activity relationships or to serve as a tool for biochemical assays. A primary method for such modification is derivatization, a process that converts a chemical compound into a derivative of similar chemical structure. This can enhance detectability, improve separation in techniques like gas chromatography, or alter biological activity. mdpi.com

General strategies for modifying compounds for academic research include:

Acylation: Introducing an acyl group, which can alter the compound's polarity and interaction with biological targets.

Alkylation: Adding an alkyl group to a reactive site, such as an amine or hydroxyl group.

Silylation: Introducing a trimethylsilyl (B98337) (TMS) group to increase volatility for gas chromatography-mass spectrometry (GC-MS) analysis. mdpi.com

Sulfation or Phosphorylation: Adding sulfate (B86663) or phosphate (B84403) groups can significantly change the molecule's solubility and ability to mimic endogenous signaling molecules. google.com.nascholarsresearchlibrary.com

These modifications would typically target the reactive amine or sulfamoyl groups on the this compound structure. However, specific examples of these strategies being applied directly to this compound for academic investigation are not present in the surveyed literature.

Introduction of Diverse Chemical Moieties for Research Applications

The introduction of specific chemical moieties is a key step in developing research probes. These additions are tailored to the intended application.

Fluorescent Probes: A common strategy is to attach a fluorescent molecule (fluorophore) to a parent compound. thermofisher.com This creates a probe that can be used to visualize the compound's localization in cells or tissues. mdpi.comchim.it For a compound like this compound, a fluorophore such as a coumarin (B35378) or naphthalimide could theoretically be covalently linked to its structure. mdpi.comnih.gov These fluorescent derivatives would be invaluable for cellular imaging studies to track the molecule's distribution and interaction with cellular components. mdpi.comchim.it

Enzyme Inhibitor Probes: To study enzymes, inhibitors are often modified. The sulfamide (B24259) and sulfonamide functionalities are known to be valuable for designing enzyme inhibitors, targeting enzymes like carbonic anhydrases and proteases. nih.govnih.gov Derivatives can be designed to bind to the active site of an enzyme, and modifications can be introduced to enhance binding affinity or to add a reporter tag for detection. While many sulfonamide derivatives have been synthesized as potent enzyme inhibitors, specific research detailing the modification of this compound for this purpose is not currently available. nih.govjuniperpublishers.commdpi.com

Molecular Mechanisms of Action and Biological Targets of Mesulfamide

Biochemical Pathways Modulated by Mesulfamide and its Analogues

The primary biochemical pathway affected by this compound and other sulfonamides is the folic acid synthesis pathway. nih.govresearchgate.net However, the disruption of this central pathway can have broader implications for other metabolic processes within the cell.

DHPS catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate (DHPPP) and pABA to form 7,8-dihydropteroate. excli.denih.gov This is a critical step in the de novo synthesis of folate. mcmaster.ca Sulfonamides, by competitively inhibiting DHPS, block this reaction. wikipedia.orgijpsjournal.commdpi.com This leads to a depletion of dihydrofolate and subsequently tetrahydrofolate, which is an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids like methionine and glycine. google.comnih.govbiotech-asia.org The disruption of this pathway ultimately halts DNA synthesis and cell replication. nih.govpatsnap.com The combination of a sulfonamide with trimethoprim (B1683648), which inhibits dihydrofolate reductase (the next enzyme in the pathway), can result in a synergistic and potentially bactericidal effect. youtube.combpac.org.nz

Table 1: Key Enzymes and Molecules in the Folic Acid Synthesis Pathway

| Molecule/Enzyme | Role in Pathway | Effect of Sulfonamide Inhibition |

| p-Aminobenzoic Acid (pABA) | Natural substrate for DHPS. | Competitively blocked from binding to DHPS. |

| Dihydropteroate (B1496061) Synthase (DHPS) | Enzyme that catalyzes the formation of dihydropteroate. | Inhibited by sulfonamides, leading to a halt in the pathway. |

| Dihydropteroate | Intermediate product in folic acid synthesis. | Production is blocked by sulfonamides. |

| Dihydrofolate (DHF) | Precursor to tetrahydrofolate. | Synthesis is indirectly blocked due to lack of dihydropteroate. |

| Tetrahydrofolate (THF) | Essential cofactor for nucleotide and amino acid synthesis. | Depletion leads to inhibition of DNA synthesis and cell growth. |

Folic Acid Synthesis Pathway Disruption

Identification of Novel Biological Targets and Interactions

While DHPS is the classical target of sulfonamides, ongoing research has identified novel biological targets and interactions for this class of compounds. libretexts.orgnih.gov This expanded understanding opens up new avenues for the development of sulfonamide-based therapies beyond their traditional antibacterial role. researchgate.net

Sulfonamide derivatives have been shown to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antifungal properties. researchgate.netekb.egmdpi.com This suggests that they interact with multiple biological targets. For example, certain sulfonamides have been identified as inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes. nih.govresearchgate.net Others have been found to modulate the activity of tyrosine kinases, which are key regulators of cellular signaling pathways and are often implicated in cancer. researchgate.net

The development of hybrid molecules, such as phenyltriazole-sulfonamide conjugates, aims to create dual-target agents with enhanced efficacy. rsc.org These compounds are designed to interact with both DHPS and other bacterial targets, such as penicillin-binding proteins, offering a multi-pronged approach to combatting resistant pathogens like MRSA. rsc.org Furthermore, some sulfonamide derivatives have been shown to exert their antimicrobial effects by damaging bacterial cell membrane integrity. mdpi.com The exploration of these novel targets and mechanisms of action is a vibrant area of research, with the potential to repurpose existing sulfonamides and design new ones with improved therapeutic profiles. researchgate.netnih.gov

Receptor Interaction Studies

The interaction between ligands and cellular receptors is a fundamental process that initiates cellular signaling pathways. researchgate.net These interactions can be highly specific and are often regulated by the spatial and temporal organization of the receptors on the cell membrane. researchgate.netfrontiersin.org The study of these interactions is crucial for understanding how compounds like this compound might exert their effects.

Computational tools such as molecular dynamics (MD) simulations are increasingly used to study the dynamic behavior of ligand-receptor binding over time. mdpi.com These methods allow for a detailed analysis of the binding mechanisms, which is essential for drug design and understanding molecular recognition. mdpi.comfrontiersin.org While specific receptor binding studies for this compound are not extensively detailed in the available literature, the principles of receptor-ligand interactions provide a framework for its potential mechanisms. The process of a ligand binding to a receptor often involves conformational changes in the macromolecule, a concept explained by models like "conformational selection" and "induced fit". nih.gov In receptor complexes, the binding of a ligand to one receptor can allosterically modulate the function and binding properties of an adjacent receptor. nih.gov

For instance, studies on G protein-coupled receptors (GPCRs), a large family of receptors, have shown that agonists can have multiple binding sites, leading to different cellular responses. biorxiv.org This highlights the complexity of receptor interactions and the potential for compounds to have varied effects depending on the receptor subtype and the presence of other interacting molecules. nih.govbiorxiv.org

Enzyme Function Modulation

This compound's primary known mechanism of action is the modulation of enzyme function, a characteristic it shares with other sulfonamides. Allosteric regulation, where a molecule binds to a site other than the active site to modulate activity, is a key mechanism for controlling enzyme function. rsc.org This can lead to either an increase or decrease in enzyme activity. rsc.orgqeios.com

The interaction of redox partner proteins, for example, can allosterically modulate the activity of cytochrome P450 enzymes in an isoform-specific manner. nih.gov This demonstrates that the binding of a molecule to one part of an enzyme can influence its catalytic activity at a distant site. nih.gov Computational methods are also employed to identify and characterize allosteric sites on enzymes, which aids in the design of specific modulators. rsc.org

Research has also explored novel ways to modulate enzyme activity, such as using near-infrared light to trigger photothermal effects in engineered enzymes containing nanoparticles. nih.gov This allows for precise spatiotemporal control over enzymatic reactions. nih.gov While not directly studied with this compound, these innovative approaches highlight the diverse strategies available for modulating enzyme function for research and therapeutic purposes.

Table 1: Examples of Enzyme Modulation Mechanisms

| Modulation Mechanism | Description | Potential Outcome |

| Allosteric Regulation | Binding of a modulator to a site distinct from the active site, causing a conformational change that alters activity. rsc.org | Inhibition or activation of the enzyme. rsc.orgqeios.com |

| Competitive Inhibition | An inhibitor molecule, which resembles the substrate, binds to the active site and prevents the substrate from binding. | Decreased enzyme activity. |

| Non-competitive Inhibition | An inhibitor binds to a site other than the active site, changing the enzyme's conformation and reducing its efficiency. | Decreased enzyme activity. |

| Redox Partner Interaction | Binding of a redox partner protein to an enzyme can allosterically modulate its function. nih.gov | Isoform-specific changes in ligand binding and metabolism. nih.gov |

Bio-macromolecule Binding Interaction Studies

The interaction of small molecules with biological macromolecules like proteins and nucleic acids is fundamental to their mechanism of action. nih.gov Techniques such as mass spectrometry and isothermal titration calorimetry (ITC) are widely used to study these binding interactions and to characterize the thermodynamic forces driving the formation of molecular complexes. nih.govresearchgate.net

The binding of a ligand to a macromolecule can be influenced by a variety of factors, including the structure of both the ligand and the macromolecule, as well as environmental conditions like pH and temperature. researchgate.net Molecular docking simulations are a valuable computational tool for predicting and analyzing these interactions at a molecular level. sci-hub.se These studies can help in understanding the biological action of a compound and predicting potential toxicity. sci-hub.se

While specific studies detailing this compound's binding to a wide range of biomacromolecules are not prevalent, the principles of macromolecule-ligand interactions are well-established. For example, polyphenols are known to interact with a variety of macromolecules, including proteins and carbohydrates, and these interactions can affect their bioavailability and biological activity. researchgate.net Similarly, nanoparticles can interact with biological macromolecules, potentially leading to cellular damage. sci-hub.se

Cellular Mechanisms of Action in Research Models

In research settings, this compound has been investigated for its effects on cellular functions, particularly in microorganisms. These studies provide insight into its potential applications as a research tool and its antimicrobial properties.

Disruption of Microorganismal Cell Wall Functioning

The cell wall of microorganisms is a crucial structure for their survival, providing protection against environmental stress and maintaining cell integrity. nih.gov The disruption of the cell wall can lead to the leakage of cellular contents and ultimately, cell death. mdpi.com

Several antimicrobial agents target the fungal or bacterial cell wall. nih.govfrontiersin.org For example, some antifungal drugs inhibit the synthesis of β-(1-3)-glucan, a key component of the fungal cell wall, leading to a weakened structure. nih.gov In bacteria, the cell wall is composed of peptidoglycan, and its degradation by hydrolases is a tightly regulated process involved in cell growth and division. frontiersin.org

The susceptibility of a microorganism to cell wall disruption can depend on various factors, including the species, its growth rate, and its shape. analytik.co.uk Mechanical methods like bead milling and high-pressure homogenization can physically break the cell wall, while chemical and enzymatic methods offer a gentler and more specific approach. analytik.co.uk Although the direct action of this compound on the cell wall is not extensively documented, its classification as a sulfonamide suggests a potential role in disrupting essential metabolic pathways that could indirectly affect cell wall integrity.

Modulation of Specific Cellular Processes for Research Applications

The ability of chemical compounds to modulate specific cellular processes makes them valuable tools in biological research. The study of how proteins change their interaction states throughout the cell cycle, for instance, provides insights into the regulation of processes like DNA replication and transcription. nih.gov

Table 2: Research Applications of Cellular Process Modulation

| Research Area | Application of Modulatory Compounds | Reference |

| Cell Cycle Analysis | Probing changes in protein interactions during different phases of the cell cycle. | nih.gov |

| Antimicrobial Research | Investigating mechanisms of cell wall disruption and identifying new drug targets. | nih.govmdpi.com |

| Enzyme Kinetics | Studying the effects of inhibitors and activators on enzyme function. | qeios.com |

| Drug Discovery | Screening for compounds that bind to specific macromolecules and modulate their activity. | nih.gov |

The use of compounds to perturb cellular systems allows researchers to understand the function of specific proteins and pathways. While specific research applications of this compound in modulating cellular processes are not widely reported, its known biochemical activities suggest its potential utility in studies related to enzyme function and microbial metabolism.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Mesulfamide

Key Structural Requirements for Sulfonamide Biological Activity

The biological activity of sulfonamides, including Mesulfamide, is intrinsically linked to specific structural features. These requirements have been elucidated through extensive research into this class of compounds.

Importance of the Free Amino Group on the Sulfanilamide (B372717) Skeleton

A fundamental requirement for the antibacterial activity of sulfonamides is the presence of a free, unsubstituted amino group (-NH2) at the para- (p-) position of the benzene (B151609) ring. mlsu.ac.inslideshare.net This group, designated as N4, is crucial for the molecule's ability to act as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS). nih.govfrontiersin.org The enzyme utilizes para-aminobenzoic acid (PABA) as a substrate for the synthesis of folic acid, an essential nutrient for bacterial growth. mlsu.ac.infirsthope.co.in The structural similarity between the sulfanilamide skeleton and PABA allows it to bind to the enzyme's active site, thereby blocking the synthesis of folic acid. mlsu.ac.innih.gov Any modification of this N4 amino group, unless it is a prodrug designed to be converted back to the free amino group in vivo, typically results in a loss of antibacterial activity. mlsu.ac.in

Role of the Aromatic Benzene Ring and Sulfur Linkage

The aromatic benzene ring and the sulfonamide group (-SO2NH-) are also indispensable for the biological activity of these compounds. mlsu.ac.inslideshare.net The sulfur atom of the sulfonamide group must be directly attached to the benzene ring. mlsu.ac.inslideshare.net Furthermore, the amino group and the sulfonamide group should be in a 1,4- (para) arrangement on the benzene ring for optimal activity. mlsu.ac.in Replacement of the benzene ring with other cyclic systems generally leads to a decrease or complete loss of activity. slideshare.net This specific arrangement is thought to be critical for the molecule to mimic PABA and fit correctly into the active site of the DHPS enzyme. mlsu.ac.in

Influence of Substitutions on Research Pharmacological Profiles

While the p-amino-benzenesulfonamide core is essential for activity, substitutions on the N1 nitrogen of the sulfonamide group can significantly modulate the pharmacological profile of the molecule. ijbpas.com These substitutions can affect properties such as potency, solubility, and pharmacokinetic characteristics. ijbpas.com The introduction of heterocyclic rings at the N1 position has been a particularly fruitful strategy, leading to the development of highly potent sulfonamide drugs. openaccesspub.org In contrast, substitutions on the aromatic ring itself, other than the essential p-amino group, tend to diminish or abolish the compound's activity. slideshare.net The nature of the substituent on the N1 nitrogen can influence the pKa of the sulfonamide, which in turn affects its ionization at physiological pH and its ability to bind to the target enzyme. slideshare.net

The following table summarizes the key structure-activity relationships for the sulfonamide class of compounds.

| Structural Feature | Requirement for Antibacterial Activity | Effect of Modification |

| p-Amino Group (N4) | Essential, must be free (unsubstituted) | Modification (except for prodrugs) leads to loss of activity. mlsu.ac.in |

| Aromatic Ring | Benzene ring is crucial. | Replacement with other ring systems decreases or abolishes activity. slideshare.net |

| Sulfur Linkage | Sulfur must be directly linked to the benzene ring. | Altering this linkage reduces or eliminates activity. mlsu.ac.in |

| Relative Position | Amino and sulfonamide groups must be in para (1,4) positions. | Other arrangements are less active. mlsu.ac.in |

| N1-Sulfonamide Group | Substitutions are permissible and can modulate activity. | Introduction of heterocyclic rings can enhance potency. openaccesspub.org |

| Aromatic Ring Substituents | Generally not tolerated, decreases or abolishes activity. | N/A |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of compounds with their biological activity. researchgate.netajrconline.org For sulfonamides, QSAR models have been developed to predict their activity based on various molecular descriptors. medwinpublishers.com These descriptors can be topological, electronic, or steric in nature. medwinpublishers.com

A typical QSAR study on sulfonamide derivatives might involve the following steps:

Data Set Selection: A series of sulfonamide analogues with known biological activities (e.g., inhibitory concentration against a specific enzyme) is compiled. medwinpublishers.com

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the series using specialized software. medwinpublishers.com

Model Development: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning techniques, are used to build a mathematical model that relates the descriptors to the biological activity. medwinpublishers.commdpi.com

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. mdpi.com

Molecular Docking and Computational Chemistry in SAR/SMR Elucidation

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govdovepress.com This method is widely used in drug discovery to understand the interactions between a drug molecule and its target protein at the molecular level. plos.org

For sulfonamides, molecular docking studies have been instrumental in visualizing how these molecules bind to the active site of dihydropteroate synthase (DHPS). nih.govnih.gov These studies confirm that the p-aminophenylsulfonamide core occupies the same binding pocket as the natural substrate, PABA. frontiersin.org The amino group and the sulfonamide moiety form key hydrogen bonds and electrostatic interactions with amino acid residues in the active site, anchoring the inhibitor in place. chemmethod.com

Ligand-Target Binding Site Analysis

The binding site of DHPS has been well-characterized through a combination of X-ray crystallography and computational studies. nih.govnih.gov It is composed of a pterin-binding pocket and a pABA-binding pocket. nih.gov Sulfonamides, including presumably this compound, act by competing with pABA for its binding site. wikipedia.org The analysis of the ligand-target interactions reveals that specific amino acid residues play a crucial role in binding the sulfonamide inhibitor. proteopedia.org

Computational chemistry allows for a detailed analysis of these interactions, including:

Hydrogen Bonds: Identifying the key donor and acceptor groups on both the ligand and the protein. chemmethod.com

Hydrophobic Interactions: Mapping the non-polar contacts between the inhibitor and the enzyme. dovepress.com

Electrostatic Interactions: Visualizing the charge complementarity between the ligand and the binding pocket. nih.gov

By studying the binding mode of this compound and its analogues within the DHPS active site using molecular docking and molecular dynamics simulations, researchers can rationalize the observed SAR and SMR. proteopedia.orgnih.gov For instance, these computational tools can help explain why certain substitutions on the N1-sulfonamide group enhance binding affinity while others are detrimental. nih.govmdpi.com This understanding is critical for the rational design of new, more potent sulfonamide-based inhibitors. nih.gov

Prediction of Binding Affinities and Interactions

The prediction of binding affinities and interactions for this compound and its derivatives is heavily reliant on computational chemistry, particularly molecular docking and simulation techniques. These in silico methods provide crucial insights into how these compounds might interact with their biological targets at a molecular level, guiding the rational design of more potent and selective analogs. nih.govmdpi.com

Molecular docking studies are frequently employed to predict the binding pose and affinity of sulfonamide-based compounds within the active sites of target proteins. rjb.ro For instance, when targeting carbonic anhydrases (CAs), a primary focus is the interaction between the sulfonamide group (–SO₂NH₂) and the zinc ion (Zn²⁺) that is essential for the enzyme's catalytic activity. mdpi.comnih.gov Docking simulations predict that the sulfonamide moiety acts as a potent zinc-binding group (ZBG), coordinating with the metal ion in the enzyme's active site. mdpi.comnih.gov The predicted binding energy, often reported as a docking score in kcal/mol, quantifies the stability of this interaction. chemmethod.comnih.gov Beyond the core zinc interaction, these models also predict how different substituents on the aromatic ring of the sulfonamide can form hydrogen bonds, hydrophobic interactions, or π-π stacking with surrounding amino acid residues, which is critical for determining isoform selectivity (e.g., targeting tumor-associated hCA IX over cytosolic hCA II). chemmethod.commdpi.com

Another significant target class for sulfonamide derivatives is protein kinases, such as Fibroblast Growth Factor Receptor 2 (FGFR2). chemmethod.com In this context, molecular docking helps to understand how these inhibitors fit into the ATP-binding pocket. Simulations can reveal key hydrogen bonds between the compound's carbonyl oxygen or sulfur moieties and essential amino acid residues in the kinase domain, which contributes to their inhibitory activity. chemmethod.com Similarly, for targets like Protein Arginine Methyltransferase 5 (PRMT5), computational screening and docking are used to identify novel inhibitors and predict their binding modes and affinities, paving the way for further development. nih.govmdpi.com

| Compound Class/Derivative | Protein Target | Predicted Binding Affinity (Docking Score, kcal/mol) | Key Predicted Interactions | Source |

|---|---|---|---|---|

| Azo-based Sulfonamide (Compound 8h) | FGFR2 Kinase (PDB: 4J98) | -6.24 | Hydrogen bonds involving carbonyl oxygen and sulfur moieties. | chemmethod.com |

| Dansyl Chloride-derived Sulfonamides | Carbonic Anhydrase (PDB: 1AZM) | -6.8 to -8.2 | Binding affinities superior to the standard drug Acetazolamide (-5.25 kcal/mol). | nih.gov |

| Thiadiazole Sulfonamide (Compound 14i) | hCA IX | Not explicitly stated | H-bonds with Gln71, Gln92, Asp131, Thr200, Thr201; π–π stacking with His94. | mdpi.com |

| Meta-nitro substituted Sulfonamide (4M3NPBS) | Penicillin-Binding Protein 2X (PBP-2X) | Highest score in its series (value not specified) | H-bond interactions with GLY 664, VAL 662, and ARG 426 in the active site. | rjb.ro |

Experimental Validation of SAR/SMR Hypotheses in Preclinical Settings

Computational predictions from Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) studies are hypotheses that require rigorous experimental validation in preclinical settings. criver.comnih.gov This validation process is essential to confirm the on-target activity, selectivity, and cellular effects of this compound and its analogs before they can be considered for further development. criver.com

The primary method for validating predicted binding affinities is through in vitro enzymatic inhibition assays. nih.gov For carbonic anhydrase inhibitors, for example, researchers synthesize the designed compounds and test their inhibitory action against a panel of purified human (h) CA isoforms, such as the off-target cytosolic enzymes hCA I and II and the tumor-associated targets hCA IX and XII. mdpi.comdovepress.com These experiments yield quantitative measures of inhibitory potency, typically as an inhibition constant (Kᵢ) or a half-maximal inhibitory concentration (IC₅₀). mdpi.commdpi.com A strong correlation between the predicted docking scores and the experimentally determined Kᵢ values provides robust validation for the SAR model. nih.gov

For instance, a series of aromatic sulfonamides incorporating a sulfonate tail were synthesized to be membrane-impermeant. mdpi.com Experimental testing confirmed potent inhibition of target isoforms hCA II, IX, and XII, with Kᵢ values in the low nanomolar range (0.9–459.4 nM), validating the design concept. mdpi.com Similarly, folic acid-sulfonamide conjugates designed to inhibit dihydrofolate reductase (DHFR) were synthesized and tested. rsc.org One compound, DS2, showed potent antibacterial activity and an in vitro DHFR inhibition of 75.4%, comparable to the standard inhibitor trimethoprim (B1683648), thus confirming the SAR hypothesis. rsc.org

Beyond biochemical assays, cellular models are used to validate the structure-mechanism relationship. springernature.com For compounds targeting cancer-associated CA IX and XII, their effect on the extracellular pH of cancer cell lines can be measured. mdpi.com An increase in the peritumoral pH by an inhibitor would validate its mechanism of action in a biological context. mdpi.com For PRMT5 inhibitors, preclinical validation involves treating cancer cells with the compounds and measuring the resulting decrease in proliferation or the reduction of specific methylation marks, which are direct products of PRMT5's enzymatic activity. mdpi.comecancer.org These preclinical experiments are the critical link between theoretical design and potential therapeutic application. nih.govnih.gov

| Compound Class/Derivative | Protein Target | Assay Type | Measured Potency | Source |

|---|---|---|---|---|

| Sulfonate-tailed Benzenesulfonamides | hCA II, IX, XII | Enzymatic Inhibition Assay | Kᵢ = 0.9–459.4 nM | mdpi.com |

| Zonisamide (Thiadiazole Sulfonamide) | hCA II / hCA VA | Enzymatic Inhibition Assay | Kᵢ = 35 nM / 20 nM | mdpi.com |

| Folic Acid-Sulfonamide Conjugate (DS2) | DHFR | Enzymatic Inhibition Assay | 75.4 ± 0.12% inhibition | rsc.org |

| Folic Acid-Sulfonamide Conjugate (DS2) | S. aureus | Minimum Inhibitory Concentration (MIC) | 15.63 µg/mL | rsc.org |

| SLC-0111 | hCA IX/XII | Clinical Trial (Phase I/II) | Advanced to clinical trials for hypoxic solid tumors. | dovepress.com |

Metabolism and Pharmacokinetic Insights in Research Models of Mesulfamide

Biochemical Pathways of Mesulfamide Metabolism

The biotransformation of sulfonamides is a complex process that primarily occurs in the liver and can also take place in other tissues. researchgate.net The metabolism is significantly dependent on the animal species being studied. researchgate.net The primary metabolic transformations for sulfonamides involve Phase I oxidation reactions and Phase II N-acetylation reactions. researchgate.netnih.gov Other pathways, such as glucuronide conjugation and aromatic hydroxylation, also contribute to their metabolism. researchgate.net

Cytochrome P450 (CYP) enzymes are crucial mediators of Phase I metabolism for a vast number of xenobiotics, including sulfonamides. nih.govacs.org These enzymes are primarily responsible for the oxidation of sulfonamides, which can lead to the formation of potentially reactive metabolites. nih.gov Specifically, the oxidation of the central amine group of sulfonamides can initiate a cascade of metabolic events. nih.govacs.orgresearchgate.net

Research has identified that the CYP2C9 isozyme is the main enzyme involved in the metabolism of certain sulfonamides, such as tolbutamide (B1681337). drugbank.com The interaction with CYP2C9 can lead to drug-drug interactions when co-administered with other drugs that are substrates or inhibitors of this enzyme. drugbank.com The metabolism by CYP450 enzymes can also lead to the formation of hydroxylamine (B1172632) metabolites, which are considered potentially toxic. nih.gov

Recent research has begun to uncover less common metabolic pathways for sulfonamides. nih.gov Beyond the well-established N-acetylation and hydroxylation, pathways such as coupling and fragmentation reactions initiated by amino H-abstraction have been reported for sulfamethoxazole, catalyzed by CYP450 enzymes. nih.govacs.orgresearchgate.net These emerging pathways can lead to the formation of novel metabolites, such as dimers, which may have their own biological activities and toxicological profiles. nih.gov

Another identified metabolic strategy in some microorganisms is ipso-hydroxylation, which involves the hydroxylation of the carbon atom attached to the sulfonyl group, leading to the fragmentation of the parent sulfonamide molecule. lib4ri.chnih.gov This pathway results in the release of sulfite (B76179) and other breakdown products. lib4ri.ch While primarily studied in microbial systems, these findings highlight the diverse metabolic potential for sulfonamides.

The primary and emerging metabolic pathways for sulfonamides are summarized in the table below.

| Metabolic Pathway | Enzymes Involved | Key Metabolites | Significance |

| N-Acetylation | N-acetyltransferase (NAT) | N4-acetylsulfonamides | A major detoxification pathway; activity is genetically polymorphic. nih.govkarger.com |

| Oxidation (Hydroxylation) | Cytochrome P450 (e.g., CYP2C9) | Hydroxylated sulfonamides, Hydroxylamine metabolites | Can lead to the formation of reactive and potentially toxic metabolites. nih.govnih.govdrugbank.com |

| Glucuronide Conjugation | UDP-glucuronosyltransferases (UGTs) | N1-glucuronide conjugates | A detoxification pathway, with species-dependent variations. researchgate.nettandfonline.com |

| Coupling & Fragmentation | Cytochrome P450 | Sulfonamide dimers, Fragmentation products | Emerging pathways that can lead to novel metabolites with potential biological activity. nih.govacs.org |

| ipso-Hydroxylation | Monooxygenases (in microbes) | 4-aminophenol, Sulfite | A microbial degradation pathway involving the cleavage of the sulfonamide structure. lib4ri.chnih.gov |

Role of Cytochrome P450 Enzymes

Impact of Chemical Structure on Metabolic Fate in Research Models

The chemical structure of a sulfonamide, particularly the substituent at the N1-position, plays a critical role in determining its metabolic fate. karger.comacs.org The physicochemical properties of the N1-substituent, such as its hydrophobicity and electronegativity, can influence the rates of both metabolism and renal excretion. acs.org

The relationship between the chemical structure and metabolic pathways of sulfonamides is a key area of research for designing drugs with desired pharmacokinetic properties, such as long-acting sulfonamides. acs.org

Metabolomics Approaches in Understanding Compound Fate

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, is an emerging tool for understanding the metabolic fate of drugs, including sulfonamides. tandfonline.commdpi.comacs.org By providing a global snapshot of the metabolome, this approach can help identify not only the primary drug metabolites but also the downstream effects of the drug on endogenous metabolic pathways. acs.orgasm.org

For sulfonamides, metabolomics can be used to:

Identify novel metabolites and metabolic pathways that may not be detected by traditional targeted analyses. nih.gov

Characterize the metabolic profiles of different sulfonamides and compare them across various species or in different biological matrices. mdpi.com

Discover biomarkers that can predict an individual's response to sulfonamide treatment or their susceptibility to adverse reactions.

Non-targeted screening using techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) allows for the comprehensive analysis of metabolites in a sample. tandfonline.commdpi.com This approach has been applied to study the presence and impact of sulfonamides in various systems, from environmental samples to agricultural products. mdpi.comacs.org

The table below outlines the application of metabolomics in studying sulfonamide metabolism.

| Metabolomics Application | Techniques Used | Potential Insights | References |

| Metabolite Identification | LC-MS, GC-MS, NMR | Discovery of novel sulfonamide metabolites and degradation products. | nih.govtandfonline.com |

| Pathway Analysis | Computational Modeling | Elucidation of affected metabolic pathways beyond direct drug metabolism. | researchgate.netasm.org |

| Biomarker Discovery | Statistical Analysis | Identification of biomarkers for drug efficacy, toxicity, or resistance. | acs.org |

| Comparative Metabolism | Cross-species analysis | Understanding species-specific differences in sulfonamide metabolism. | tandfonline.com |

Mechanisms of Resistance and Strategies to Overcome Resistance in Research Models for Sulfonamides

Strategies to Combat Resistance in Preclinical Studies

The emergence and spread of resistance to sulfonamides have necessitated the development of advanced strategies to maintain their efficacy. Preclinical research is actively exploring several promising avenues to overcome resistance in bacteria. These strategies primarily focus on designing new inhibitors, employing combination therapies, and modulating the defensive mechanisms of bacterial cells.

Combination Therapies Targeting Synergistic Pathways in Research Models

Combining antimicrobial agents is a well-established strategy to enhance efficacy and combat resistance. In the context of sulfonamides, combination therapies often target different steps within the same essential metabolic pathway to create a synergistic effect. thno.orgnih.gov

The classic example of this approach is the combination of a sulfonamide, like sulfamethoxazole, with trimethoprim (B1683648). frontiersin.orgthno.orgnih.gov While the sulfonamide inhibits DHPS, trimethoprim inhibits dihydrofolate reductase (DHFR), the next enzyme in the folic acid synthesis pathway. frontiersin.orgnih.gov This sequential blockade of the same pathway is highly effective and has been a mainstay in treating various bacterial infections. frontiersin.orgacs.org The synergistic interaction not only enhances the antimicrobial effect but can also slow the development of resistance. acs.org

Preclinical research continues to explore new combination therapies. One area of focus is the use of antibiotic adjuvants, which are non-antibiotic compounds that can enhance the activity of antibiotics. thno.org These adjuvants can work by various mechanisms, such as inhibiting resistance enzymes or disrupting the bacterial cell wall to increase antibiotic penetration. thno.orgnih.gov For instance, the combination of a cell wall-targeting antibiotic with an agent that inhibits thioredoxin reductase has shown synergistic activity against resistant strains of S. aureus. thno.org

Mesulfamide itself is used in combination preparations, such as the topical spray Inhalipt, where it is combined with another sulfonamide (sulfathiazole) and essential oils like peppermint, eucalyptus, and thymol. kiberis.ru In this formulation, this compound provides antimicrobial action by inhibiting microbial growth, while the essential oils contribute antiseptic and anti-inflammatory properties.

Table 2: Examples of Combination Therapies Involving the Folate Pathway

| Drug Combination | Component 1 Target | Component 2 Target | Rationale |

|---|---|---|---|

| Sulfamethoxazole + Trimethoprim | Dihydropteroate (B1496061) Synthase (DHPS) | Dihydrofolate Reductase (DHFR) | Sequential inhibition of the same essential pathway, leading to synergistic bactericidal activity. frontiersin.orgthno.orgnih.gov |

| This compound + Sulfathiazole + Essential Oils | Dihydropteroate Synthase (DHPS) | Multiple/General (Antiseptic) | Combined antimicrobial and anti-inflammatory effects for topical treatment. |

Modulating Cellular Defense Mechanisms

A more recent and innovative strategy to combat drug resistance involves modulating the cellular defense mechanisms that bacteria use to protect themselves from antimicrobial agents. This can include targeting stress responses, efflux pumps, and other protective pathways.

One such cellular defense pathway involves the transcription factor Nrf2, which plays a role in cellular defense against various stresses. scribd.com In the context of cancer research, which can provide insights into cellular resistance mechanisms, this compound (referred to as MTX-211 in the study) has been shown to inhibit cell proliferation and induce apoptosis by promoting the degradation of Nrf2. scribd.com Specifically, it facilitates the Keap1-mediated ubiquitination of Nrf2, marking it for destruction. scribd.com While this research is in the context of bladder cancer, the principle of modulating a key cellular defense protein could be explored as a strategy to weaken bacteria and make them more susceptible to antibiotics.

Another approach is the use of small regulatory RNAs (sRNAs) to modulate the expression of genes involved in antibiotic resistance. jmicrobiol.or.kr sRNAs can regulate drug uptake and efflux, cell envelope modifications, and biofilm formation, all of which contribute to resistance. jmicrobiol.or.kr Targeting these sRNA-mediated pathways could represent a novel therapeutic strategy to resensitize resistant bacteria to existing antibiotics. jmicrobiol.or.kr

Efflux pumps are a major mechanism of resistance, actively removing antibiotics from the bacterial cell. mdpi.com Research into efflux pump inhibitors (EPIs) aims to block this mechanism, thereby increasing the intracellular concentration of the antibiotic and restoring its efficacy. nih.gov While the development of clinically successful EPIs has been challenging, it remains an active area of preclinical investigation.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Sulfamethoxazole |

| Trimethoprim |

| Sulfathiazole |

| p-aminobenzoic acid |

| para-aminosalicylic acid |

| Pyrimido[4,5-c]pyridazines |

| 6-(alkylamino)-5-nitrosoisocytosines |

| N-sulfonamide 2-pyridones |

| Peppermint oil |

| Eucalyptus oil |

Analytical Methodologies for Mesulfamide Research

Chromatography-Based Techniques for Compound Analysis

Chromatography is a fundamental analytical tool that separates components within a mixture for subsequent analysis. wikipedia.org In the context of Mesulfamide and other sulfonamides, various chromatographic methods are employed to isolate the compound from complex samples like biological tissues and environmental matrices. openaccessjournals.comresearchgate.netmatanginicollege.ac.inmdpi.commdpi.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the separation, identification, and quantification of compounds in a mixture. openaccessjournals.com It is a widely utilized method for the analysis of sulfonamides due to its high resolution and accuracy. openaccessjournals.comnih.gov The principle of HPLC involves the separation of components based on their differential partitioning between a stationary phase and a mobile phase. researchgate.net

In the analysis of sulfonamides, reversed-phase HPLC is commonly employed. nih.gov For instance, a C18 column can be used with a mobile phase consisting of a mixture of methanol (B129727) and a phosphate (B84403) buffer at a specific pH to achieve separation. nih.gov Detection is often carried out using ultraviolet (UV) absorption at a specific wavelength, such as 265 nm, or with a diode-array detector (DAD). nih.govmdpi.com Gradient elution, where the composition of the mobile phase is changed during the analysis, can be used to separate a mixture of multiple sulfonamides. nih.gov The sample preparation for HPLC analysis is a critical step and can involve techniques like liquid-liquid extraction, solid-phase extraction (SPE), or protein precipitation to remove interferences from the matrix. nih.govmdpi.com

Table 1: Example HPLC Conditions for Sulfonamide Analysis

| Parameter | Condition | Reference |

| Column | Reversed-phase C18 | nih.gov |

| Mobile Phase | Methanol and phosphate buffer (60:40, v/v), pH 5.0 | nih.gov |

| Detection | Electrochemical at 1.1 V or UV at 265 nm | nih.govnih.gov |

| Sample Preparation | Deproteination of plasma with methanol | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry, making it a premier technique for the analysis of sulfonamide residues. wikipedia.orgacgpubs.org This method is capable of both quantifying and confirming the identity of analytes at very low concentrations. acgpubs.orgscispace.com

In a typical LC-MS/MS workflow for sulfonamides, the sample is first extracted and cleaned up to remove matrix components. scispace.com The extract is then injected into the LC system, where the sulfonamides are separated on a chromatographic column. nih.gov The separated compounds then enter the mass spectrometer, where they are ionized, typically using electrospray ionization (ESI). scispace.comnih.gov The resulting ions are then fragmented, and specific fragment ions are monitored in what is known as multiple reaction monitoring (MRM) mode, which provides a high degree of selectivity and sensitivity. scispace.com This technique allows for the unambiguous identification and quantification of sulfonamides, even in complex matrices like animal tissues and milk. acgpubs.orgnih.gov

Table 2: Key Parameters in LC-MS/MS Analysis of Sulfonamides

| Parameter | Description | Reference |

| Ionization Source | Electrospray Ionization (ESI), typically in positive ion mode | scispace.comnih.gov |

| Mass Analyzer | Triple quadrupole (QqQ) or ion trap | scispace.commdpi.com |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) for high selectivity | scispace.com |

| Sample Extraction | Acetonitrile extraction followed by dilution | scispace.com |

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is an analytical technique that couples the high separation efficiency of capillary electrophoresis with the detection capabilities of mass spectrometry. wikipedia.org This combination is particularly advantageous for analyzing small volumes of samples with high resolution and speed. wikipedia.org In CE, analytes are separated based on their charge, size, and viscosity under the influence of a high electric field. wikipedia.org

For the analysis of sulfonamides, CE-MS provides an alternative to LC-MS. nih.govresearchgate.net The technique can be automated for monitoring sulfonamide residues in samples like milk. nih.gov To enhance sensitivity, modifications such as adjusting the sheath liquid composition and flow rate can be implemented. nih.gov Coupling CE with tandem mass spectrometry (MS/MS) allows for the confirmation of sulfonamide identities by monitoring specific ion transitions. mdpi.comresearchgate.net This method has been successfully applied to the multi-residue determination of sulfonamides in various matrices, including food and environmental samples. researchgate.net

Table 3: Features of Capillary Electrophoresis-Mass Spectrometry

| Feature | Description | Reference |

| Separation Principle | Based on analyte mobility in a high electric field | wikipedia.org |

| Sample Volume | Requires minimal volume (nanoliter range) | wikipedia.org |

| Coupling to MS | Typically via an electrospray ionization (ESI) interface | wikipedia.org |

| Application | Analysis of sulfonamide residues in complex samples | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Spectroscopic Characterization Methods for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of compounds like this compound. sgs.com These techniques probe the interaction of molecules with electromagnetic radiation to provide detailed information about their atomic composition and bonding. matanginicollege.ac.intanta.edu.eg

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. ebsco.comsigmaaldrich.com It is based on the magnetic properties of atomic nuclei, such as hydrogen (¹H) and carbon-13 (¹³C). ebsco.comwikipedia.org When placed in a strong magnetic field, these nuclei can absorb radiofrequency radiation at specific frequencies, which are influenced by their chemical environment. ebsco.comwikipedia.org

The resulting NMR spectrum provides information about the number and types of nuclei present, their connectivity, and their spatial arrangement. ebsco.comlibretexts.org For a sulfonamide like this compound, ¹H NMR would reveal the different types of protons and their neighboring atoms, while ¹³C NMR would provide information about the carbon skeleton of the molecule. nih.gov The chemical shifts, splitting patterns (spin-spin coupling), and integration of the peaks in an NMR spectrum are all used to piece together the molecular structure. ebsco.comlibretexts.org

Table 4: General Information Provided by NMR Spectroscopy

| NMR Type | Information Provided | Reference |

| ¹H NMR | Number of different types of protons, their chemical environment, and neighboring protons. | nih.gov |

| ¹³C NMR | Number of different types of carbon atoms and the carbon framework of the molecule. | nih.gov |

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. savemyexams.com It works by measuring the absorption of infrared radiation by a sample, which causes the bonds within the molecules to vibrate. matanginicollege.ac.intanta.edu.eg Different types of bonds (e.g., N-H, S=O, C=C) vibrate at characteristic frequencies, resulting in a unique IR spectrum for each compound. matanginicollege.ac.inresearchgate.net

For arylsulfonamides, characteristic IR absorption bands can be observed. The N-H stretching vibrations typically appear in the range of 3390–3323 cm⁻¹ (asymmetric) and 3279–3229 cm⁻¹ (symmetric). researchgate.net The strong absorptions for the asymmetric and symmetric SO₂ stretching vibrations are found in the ranges of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively. researchgate.net The S-N stretching vibration is observed in the 924–906 cm⁻¹ region. researchgate.net These characteristic peaks can help confirm the presence of the sulfonamide functional group in this compound.

Table 5: Characteristic Infrared Absorption Frequencies for Arylsulfonamides

| Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Reference |

| N-H Asymmetric Stretch | 3390–3323 | researchgate.net |

| N-H Symmetric Stretch | 3279–3229 | researchgate.net |

| SO₂ Asymmetric Stretch | 1344–1317 | researchgate.net |

| SO₂ Symmetric Stretch | 1187–1147 | researchgate.net |

| S-N Stretch | 924–906 | researchgate.net |

Mass Spectrometry (MS)

Mass spectrometry stands as a cornerstone technique for the analysis of this compound, often coupled with liquid chromatography (LC-MS/MS) for enhanced selectivity and sensitivity. In this approach, this compound is first ionized, typically using electrospray ionization (ESI) in positive ion mode, to form protonated molecules.

Tandem mass spectrometry (MS/MS) is then utilized for structural confirmation and quantification. This involves the selection of the protonated this compound ion (the precursor ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions are specific to the structure of this compound and provide a high degree of certainty in its identification. A common fragmentation pathway for arylsulfonamides involves the loss of sulfur dioxide (SO₂), a characteristic transition that can be monitored for selective detection. eurl-pesticides.eu

For quantitative analysis, the Multiple Reaction Monitoring (MRM) mode is frequently employed. fda.gov In MRM, specific precursor-to-product ion transitions for this compound are monitored over time. This technique significantly reduces background noise and enhances the signal-to-noise ratio, allowing for the precise quantification of the analyte even at low concentrations. While specific MRM transitions for this compound are determined empirically during method development, they are based on the predictable fragmentation of the sulfonamide structure.

Method Validation and Performance Evaluation in Research Settings

The validation of analytical methods is a critical process to ensure that the data generated is accurate, reliable, and fit for its intended purpose. europa.eu This is a mandatory requirement for laboratory accreditation and is essential for the inter-laboratory comparability of research results. eurl-pesticides.eu

Limits of Detection and Quantification for Analytical Assays

The limit of detection (LOD) and limit of quantification (LOQ) are fundamental performance characteristics of any analytical method for this compound. The LOD is defined as the lowest concentration of this compound that can be reliably distinguished from background noise, though not necessarily quantified with acceptable precision. grupobiomaster.comnih.gov The LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy. grupobiomaster.comnih.gov

These limits are typically determined by analyzing a series of samples with decreasing concentrations of this compound or through statistical evaluation of the signal-to-noise ratio, where a ratio of 3:1 is common for the LOD and 10:1 for the LOQ. grupobiomaster.com For instance, in studies of sulfonamides in complex matrices like pastries, LODs have been reported in the range of 0.01–0.14 µg/kg and LOQs from 0.02–0.45 µg/kg. nih.gov In the analysis of environmental solids, detection and quantification limits for a range of antibiotics, including sulfonamides, were found to be in the ranges of 0.01-34.3 µg/kg and 0.03-115 µg/kg, respectively. nih.gov

| Parameter | Typical Value for Sulfonamides | Description |

| Limit of Detection (LOD) | 0.01 - 34.3 µg/kg | The lowest concentration of the analyte that can be reliably detected. |

| Limit of Quantification (LOQ) | 0.02 - 115 µg/kg | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |

Reproducibility and Sensitivity of Analytical Techniques

The reproducibility of an analytical method for this compound refers to the closeness of agreement between the results of measurements of the same analyte carried out under changed conditions of measurement. americanlaboratory.com This is a crucial parameter for ensuring the long-term reliability of a method and its transferability between different laboratories. Reproducibility is often assessed through intra- and inter-laboratory studies, with results typically expressed as the relative standard deviation (RSD). For example, a validated method for sulfonamides in pastries showed relative standard deviations between 0.80% and 9.23%. nih.gov

Sensitivity, in the context of analytical chemistry, reflects how well a method can discriminate between small differences in analyte concentration. In LC-MS/MS methods, sensitivity is influenced by factors such as ionization efficiency, fragmentation patterns, and detector response. High sensitivity is essential for detecting trace levels of this compound in various research matrices.

Sample Preparation Techniques for Complex Research Matrices